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molecular formula C8H5Cl2N3O B8720290 2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)acetaldehyde CAS No. 1956331-50-2

2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)acetaldehyde

Cat. No. B8720290
M. Wt: 230.05 g/mol
InChI Key: XNNJOWRJDXJWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07473694B2

Procedure details

To a mixed solution of THF (24 mL) and water (6 mL) containing 6-allyl-5,7-dichloropyrazolo[1,5-a]pyrimidine (1.82 g, 7.89 mmol), sodium periodate (5.12 g, 23.9 mmol) and osmium tetraoxide (2.5w/v % in tert-butanol, 3 mL, 0.23 mmol) were added with ice-cooling. After this mixture was stirred at room temperature for 3 hr, aqueous sodium sulfite was added here. The resultant mixture was extracted with ethyl acetate and the organic layer was washed with aqueous sodium hydrogen carbonate and then brine and dried over sodium sulfate. After the sodium sulfate was filtered off, the solvent was distilled off to obtain 5,7-dichloro-6-(2-oxoethyl)pyrazolo[1,5-a]pyrimidine.
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C[O:4]CC1.[CH2:6]([C:9]1[C:10]([Cl:19])=[N:11][C:12]2[N:13]([N:16]=[CH:17][CH:18]=2)[C:14]=1[Cl:15])[CH:7]=C.I([O-])(=O)(=O)=O.[Na+].S([O-])([O-])=O.[Na+].[Na+]>[Os](=O)(=O)(=O)=O.O>[Cl:19][C:10]1[C:9]([CH2:6][CH:7]=[O:4])=[C:14]([Cl:15])[N:13]2[N:16]=[CH:17][CH:18]=[C:12]2[N:11]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.82 g
Type
reactant
Smiles
C(C=C)C=1C(=NC=2N(C1Cl)N=CC2)Cl
Name
Quantity
5.12 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After this mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the sodium sulfate was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=2N(C(=C1CC=O)Cl)N=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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